molecular formula C13H15N3O3 B13687816 Ethyl 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate

Ethyl 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B13687816
M. Wt: 261.28 g/mol
InChI Key: NKXWTGBXIFWPJG-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method includes the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often catalyzed by alumina–silica-supported manganese dioxide in water, yielding the desired pyrazole derivative .

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of recyclable catalysts and green solvents is emphasized to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Reduced amines or alcohols.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory, analgesic, and anti-cancer properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects on cellular pathways can lead to the modulation of inflammatory responses or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile: Known for its use in insecticides.

    1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile: Used in fluorescence applications.

Uniqueness: Ethyl 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its methoxyphenyl group enhances its potential as a bioactive molecule, making it a valuable compound in medicinal chemistry.

Biological Activity

Ethyl 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to synthesize existing research findings related to its biological activity, including its anticancer properties, anti-inflammatory effects, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3O3C_{13}H_{15}N_{3}O_{3} with a molecular weight of 261.28 g/mol. The compound features a pyrazole ring substituted with an ethyl ester and a methoxyphenyl group, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings regarding its anticancer effects:

Cell Line Activity Reference
MDA-MB-231 (Breast)Significant antiproliferative activity
HepG2 (Liver)Moderate growth inhibition
HeLa (Cervical)Growth inhibition observed
RFX 393 (Cancer)Induces apoptosis and cell cycle arrest

This compound has shown promising results against various cancer types, particularly breast and liver cancers. The compound's mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory effects . Research indicates that pyrazole derivatives can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.

A study demonstrated that certain pyrazole derivatives exhibited comparable anti-inflammatory activity to standard drugs like indomethacin, suggesting that this compound may also possess similar effects .

Molecular Modeling Studies

Molecular modeling studies have been conducted to understand the interactions of this compound at a molecular level. These studies help elucidate the binding affinities and potential mechanisms of action against specific biological targets. For instance, compounds with similar structures have shown significant binding to cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation .

Case Studies and Experimental Findings

Several case studies have documented the synthesis and biological evaluation of this compound:

  • Synthesis and Testing : A recent study synthesized this compound and tested it against various cancer cell lines. Results indicated effective growth inhibition in MDA-MB-231 and HepG2 cells, with IC50 values demonstrating significant potency .
  • In vivo Studies : Animal models treated with pyrazole derivatives showed reduced tumor sizes compared to control groups, further supporting the compound's anticancer potential .

Properties

IUPAC Name

ethyl 5-amino-1-(2-methoxyphenyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-3-19-13(17)9-8-15-16(12(9)14)10-6-4-5-7-11(10)18-2/h4-8H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXWTGBXIFWPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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